molecular formula C4H6Cl2O2 B076014 2,2-Dichlorobutanoic acid CAS No. 13023-00-2

2,2-Dichlorobutanoic acid

Cat. No. B076014
CAS RN: 13023-00-2
M. Wt: 156.99 g/mol
InChI Key: OBLYWUBMZGHQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichlorobutanoic acid (DCBA) is a synthetic organic compound that belongs to the family of chlorinated carboxylic acids. It is a colorless liquid that has a strong odor. DCBA is widely used in the agricultural industry as a herbicide to control weeds in various crops. It is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Dichlorobutanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of essential amino acids in bacterial and fungal cells. This leads to the disruption of cell metabolism and ultimately cell death.
Biochemical and Physiological Effects:
2,2-Dichlorobutanoic acid has been shown to have toxic effects on various organisms, including humans. Exposure to 2,2-Dichlorobutanoic acid can cause skin irritation, eye irritation, and respiratory tract irritation. Ingestion of 2,2-Dichlorobutanoic acid can lead to gastrointestinal irritation, liver damage, and kidney damage. Long-term exposure to 2,2-Dichlorobutanoic acid has been associated with an increased risk of cancer.

Advantages and Limitations for Lab Experiments

2,2-Dichlorobutanoic acid is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is also readily available and relatively inexpensive. However, its toxic properties limit its use in certain experiments, and appropriate safety measures must be taken when handling 2,2-Dichlorobutanoic acid.

Future Directions

There are several future directions for research on 2,2-Dichlorobutanoic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure and mechanism of action of 2,2-Dichlorobutanoic acid. Another area of research is the investigation of the environmental impact of 2,2-Dichlorobutanoic acid and its potential for bioaccumulation in the food chain. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichlorobutanoic acid and its toxic effects on humans and other organisms.

Synthesis Methods

2,2-Dichlorobutanoic acid can be synthesized by the chlorination of butyric acid using a mixture of chlorine gas and sulfuric acid. The reaction takes place in a glass reactor equipped with a cooling system and a stirrer. The yield of 2,2-Dichlorobutanoic acid is dependent on the concentration of the reactants, reaction time, and temperature.

Scientific Research Applications

2,2-Dichlorobutanoic acid has been extensively studied for its biological and chemical properties. It is used as a model compound in various scientific studies to investigate the mechanism of action of other chlorinated carboxylic acids. 2,2-Dichlorobutanoic acid has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents.

properties

CAS RN

13023-00-2

Product Name

2,2-Dichlorobutanoic acid

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

2,2-dichlorobutanoic acid

InChI

InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)

InChI Key

OBLYWUBMZGHQDN-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)(Cl)Cl

Canonical SMILES

CCC(C(=O)O)(Cl)Cl

Other CAS RN

13023-00-2

Origin of Product

United States

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